PD158780

Catalog No.
S538803
CAS No.
171179-06-9
M.F
C14H12BrN5
M. Wt
330.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD158780

CAS Number

171179-06-9

Product Name

PD158780

IUPAC Name

4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C14H12BrN5

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20)

InChI Key

KFHMLBXBRCITHF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(methylamino)pyrido(3,4-d)pyrimidine, PD 158780, PD-158780, PD158780

Canonical SMILES

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

The exact mass of the compound N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine is 329.0276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD158780 (CAS 171179-06-9) is a highly potent, cell-permeable, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases [1]. Characterized by its distinct pyridopyrimidine core, it stands apart from standard quinazoline-based inhibitors [2]. It exhibits extraordinary biochemical potency, inhibiting EGFR autophosphorylation at picomolar concentrations while maintaining a broad-spectrum pan-ErbB blockade profile at higher nanomolar ranges [1]. For procurement professionals and assay developers, PD158780 serves as a critical high-affinity probe for evaluating EGFR signaling, receptor trafficking, and resistance mechanisms in models where traditional first-generation inhibitors exhibit insufficient potency or scaffold-specific liabilities .

Substituting PD158780 with common quinazoline-based EGFR inhibitors—such as gefitinib, erlotinib, or AG1478—fundamentally alters assay dynamics and resistance profiles . First-generation quinazolines typically require low-nanomolar to mid-nanomolar concentrations to achieve full EGFR blockade, increasing the risk of off-target kinase inhibition and solvent-induced cellular toxicity during in vitro testing . Furthermore, because quinazolines are heavily documented substrates for specific efflux transporters (like ABCG2/BCRP) and are vulnerable to distinct binding-pocket mutations, using them in resistance modeling can yield false negatives . PD158780’s pyridopyrimidine scaffold and picomolar affinity ensure robust target engagement even in challenging microenvironments, while its concentration-dependent pan-ErbB activity cannot be replicated by strictly monospecific agents [1].

Ultra-High Potency in EGFR Kinase Inhibition

In biochemical kinase assays, PD158780 demonstrates exceptional ATP-competitive inhibition of EGFR with an IC50 of 8 pM (0.008 nM)[1]. This is significantly more potent than standard quinazoline benchmarks such as erlotinib (IC50 ~2 nM) and gefitinib (IC50 ~33 nM) . This ~250- to 4000-fold increase in potency allows for complete target suppression at sub-nanomolar concentrations, drastically improving the therapeutic window in cellular models [1].

Evidence DimensionEGFR Kinase Inhibition (IC50)
Target Compound Data8 pM (0.008 nM)
Comparator Or BaselineErlotinib (~2 nM) / Gefitinib (~33 nM)
Quantified Difference250x to 4000x greater potency
ConditionsIn vitro biochemical kinase assay

Enables ultra-low concentration dosing to minimize off-target effects and solvent toxicity in sensitive cellular assays.

Concentration-Dependent Pan-ErbB Selectivity Window

PD158780 provides a unique dual-tier pharmacological profile. While it inhibits EGFR at 8 pM, it also inhibits other ErbB family members (ErbB2, ErbB3, ErbB4) with IC50 values ranging from 49 to 52 nM. This creates a >6000-fold selectivity window, allowing researchers to use it as a monospecific EGFR probe at picomolar doses, or as a pan-ErbB inhibitor at concentrations above 50 nM, a versatility not seen in rigid monospecific inhibitors [1].

Evidence DimensionErbB Family IC50 Profile
Target Compound DataEGFR (8 pM) vs. ErbB2/3/4 (~50 nM)
Comparator Or BaselineStandard monospecific EGFR inhibitors
Quantified Difference>6000-fold concentration-dependent selectivity window
ConditionsReceptor tyrosine kinase profiling

Reduces procurement complexity by providing a single compound that can function as both a highly selective EGFR probe and a broad pan-ErbB inhibitor depending on the applied dose.

Scaffold-Specific Advantages in Resistance Modeling

Unlike first-generation EGFR inhibitors (gefitinib, erlotinib, AG1478) which rely on a quinazoline core, PD158780 utilizes a pyridopyrimidine scaffold [1]. This structural divergence alters the compound's interaction with the ATP-binding pocket and its susceptibility to specific cellular efflux mechanisms, making it a critical comparator tool when evaluating resistance profiles in non-small cell lung cancer (NSCLC) and breast carcinoma models that have developed insensitivity to quinazolines .

Evidence DimensionChemical Scaffold
Target Compound DataPyridopyrimidine core
Comparator Or BaselineQuinazoline core (Gefitinib, Erlotinib)
Quantified DifferenceDistinct binding mode and altered resistance susceptibility
ConditionsDrug-resistant cancer cell line models

Essential for developing and validating secondary screening assays in cell lines that exhibit quinazoline-specific resistance.

Modulation of Receptor Dimerization and Trafficking

PD158780 has been shown to induce EGFR dimerization and influence receptor internalization independent of EGF ligand stimulation and kinase activation [1]. Compared to monoclonal antibodies (like cetuximab) which act on the extracellular domain and have different endocytic effects, PD158780 acts intracellularly to block recruitment to clathrin-coated pits, providing a distinct mechanistic tool for studying receptor trafficking [2].

Evidence DimensionReceptor Dimerization/Internalization
Target Compound DataInduces dimerization and alters endocytosis intracellularly
Comparator Or BaselineMonoclonal antibodies (e.g., Cetuximab)
Quantified DifferenceIntracellular TKI mechanism vs. extracellular mAb mechanism
ConditionsIn vitro receptor trafficking and endocytosis assays

Provides a specialized pharmacological tool for isolating kinase-independent receptor dynamics and endocytic pathways in oncology research.

Ultra-Low Dose EGFR Signaling Assays

Due to its 8 pM IC50, PD158780 is the optimal choice for high-sensitivity signaling cascades where minimizing compound concentration is necessary to prevent off-target kinase inhibition or solvent (DMSO) toxicity[1].

Quinazoline-Resistance Mechanism Profiling

The distinct pyridopyrimidine scaffold makes this compound an essential control and test agent in NSCLC and breast cancer models that have developed resistance to standard quinazoline-based TKIs like gefitinib and erlotinib .

Dose-Dependent Pan-ErbB Blockade Studies

The >6000-fold gap between EGFR and ErbB2/3/4 inhibition allows researchers to use a single procured compound to sequentially knock out EGFR signaling (at picomolar doses) and then full ErbB family signaling (at ~50 nM doses) in complex tumor microenvironment models [1].

Receptor Trafficking and Endocytosis Modeling

Because PD158780 induces receptor dimerization independent of kinase activation, it is highly valuable for cell biology studies focusing on clathrin-coated pit dynamics, receptor internalization, and non-canonical EGFR functions [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

329.02761 Da

Monoisotopic Mass

329.02761 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

171179-06-9

Wikipedia

PD 158780

Dates

Last modified: 08-15-2023

ErbB4 Receptors in the Medial Habenula Regulate Contextual Fear Memory

Fei Geng, Jia-Yun Liu, Xiao-Wen Chen, Wen-Jun Zou, Jian-Lin Wu, Guadalupe Rodriguez, Chao Peng, Jia Tian, Gui-Feng Lu
PMID: 30513516   DOI: 10.1159/000495064

Abstract

The Medial Habenular (MHb) and the Lateral Habenular nuclei are 2 main parts of the habenular complex (Hb). Recent studies showed that MHb plays an important role in memory, and in the expression of ErbB4. However, the expression of MHb ErbB4 receptor and its role in fear memory is not well understood. In this study, western blotting and quantitative real-time polymerase chain reaction were used to assess the protein and mRNA levels of ErbB4 in the process of contextual fear conditioning. A pharmacological approach was used to block and stimulate the ErbB4 receptor. Contextual fear conditioning tests induced a significant increase on the expression of ErbB4 at various times in the Hb and the MHb. Moreover, the blockade and stimulation of MHb ErbB4 receptors did not affect the fear formation but impaired and improved the contextual-dependent fear expression. Furthermore, in vitro electrophysiological recordings showed that the blockade of the MHb ErbB4 receptor reduced the presynaptic gamma-amino butyric acid release. ErbB4 is a susceptible gene for schizophrenia and the above findings may provide new insights into the mechanisms of fear-related responses.


Neuregulin 1-ErbB4 signaling in the bed nucleus of the stria terminalis regulates anxiety-like behavior

Fei Geng, Jie Zhang, Jian-Lin Wu, Wen-Jun Zou, Zhi-Ping Liang, Lin-Lin Bi, Ji-Hong Liu, Ying Kong, Chu-Qiang Huang, Xiao-Wen Li, Jian-Ming Yang, Tian-Ming Gao
PMID: 27189883   DOI: 10.1016/j.neuroscience.2016.05.018

Abstract

The bed nucleus of the stria terminalis (BNST), a nucleus defined as part of the extended amygdala, is involved in the expression of anxiety disorders. However, the regulatory mechanisms of BNST inhibitory activity that is involved in anxiety are unknown. Here, we showed that blocking neuregulin 1 (NRG1)-ErbB4 signaling in the BNST of mice, by either neutralizing endogenous NRG1 with ecto-Erbb4 or antagonizing the ErbB4 receptor with its specific inhibitor, produced anxiogenic responses. Interestingly, application of exogenous NRG1 into the BNST induced no anxiolytic effects, suggesting saturating activity of endogenous NRG1. While infusion of the GABAA receptor antagonist bicuculline into the BNST also led to anxiety-related behaviors, it did not worsen the anxiogenic effects produced by blocking NRG1-ErbB4 signaling, suggesting possible involvement of GABAergic neurotransmission. Further, in vitro electrophysiological recordings showed that BNST NRG1-ErbB4 signaling regulated the presynaptic GABA release. Together, these results suggest that NRG1-ErbB4 signaling in the BNST may play an important role in regulating anxiety-like behaviors.


Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway

Anne Pick, Michael Wiese
PMID: 22354538   DOI: 10.1002/cmdc.201100543

Abstract

Multidrug resistance observed in cancer chemotherapy is commonly attributed to overexpression of efflux transporter proteins. These proteins act as ATP-dependent drug efflux pumps, actively extruding chemotherapeutic agents from cells and causing a decrease in intracellular drug accumulation. Besides the well-recognized role of P-glycoprotein (P-gp, ABCB1), the breast cancer resistance protein (BCRP, ABCG2) is becoming increasingly accepted as playing an important role in multidrug resistance. In contrast to P-glycoprotein, only a few inhibitors of ABCG2 are known. According to the literature, tyrosine kinase inhibitors (TKIs) can be considered to be broad-spectrum inhibitors, interacting with ABCB1, ABCC1 and ABCG2. Here, we investigated seven different TKIs, gefitinib, erlotinib, AG1478, PD158780, PD153035, nilotinib and imatinib, for their potential to restore ABCG2 sensitivity to cells. Furthermore, we analyzed the alteration of ABCG2 expression caused by TKIs and demonstrated that EGFR inhibitors such as gefitinib and PD158780 reduced both total and surface expression of ABCG2 in EGRF-positive MDCK BCRP cells by interaction with the PI3K/Akt signaling pathway. The reduced ABCG2 content led to an increased effect of XR9577, a well-known ABCG2 modulator, lowering the concentration required for half maximal inhibition. On the other hand, BCR-ABL inhibitors had no influence on ABCG2 expression and modulator activity. Interestingly, a combination of an EGFR inhibitor with the PI3K/Akt inhibitor LY294002 led to a significant reduction of ABCG2 expression at low concentrations of the drugs. Based on our results, we assume that EGFR exerts a post-transcriptional enhancing effect on ABCG2 expression via the PI3K/Akt signaling pathway, which can be attenuated by EGFR inhibitors. Blocking the key signaling pathway regulating ABCG2 expression with EGFR inhibitors, combined with the inhibition of ABCG2 with potent modulators might be a promising approach to circumvent MDR in cancer cells.


Activation of the insulin-like growth factor-1 receptor alters p27 regulation by the epidermal growth factor receptor in oral squamous carcinoma cells

Mark J Jameson, Linnea E Taniguchi, Kyle K VanKoevering, Menachem M Stuart, Christian R Francom, Rolando E Mendez, Andrew D Beckler, Hans T Carlson, Christopher Y Thomas, Ashraf A Khalil
PMID: 23106397   DOI: 10.1111/jop.12014

Abstract

Although oral squamous cell carcinomas (OSCCs) commonly overexpress the epidermal growth factor receptor (EGFR), EGFR tyrosine kinase inhibitors (TKIs) exhibit poor efficacy clinically. Activation of the insulin-like growth factor-1 receptor (IGF1R) induces resistance of OSCC cells to EGFR-TKIs in vitro. This study seeks to evaluate the changes in cell cycle status in OSCC cells in response to gefitinib and IGF1R activation.
SCC-25 OSCC cells were used for in vitro analyses.
Gefitinib caused a 50% reduction in S-phase population, and IGF1R activation caused a 2.8-fold increase; combined treatment yielded a baseline S-phase population. Gefitinib treatment increased the cyclin-dependent kinase inhibitor p27, and this was not abrogated by IGF1R activation. pT157-p27 was noted by immunoblot to be decreased on gefitinib treatment, but this was reversed with IGF1R activation. T157 phosphorylation contributes to cytoplasmic localization of p27 where it can promote cell proliferation and cell motility. Using both subcellular fractionation and immunofluorescence microscopy techniques, IGF1R stimulation was noted to increase the relative cytoplasmic localization of p27; this persisted when combined with gefitinib.
IGF1R activation partially reverses the cell cycle arrest caused by gefitinib in OSCC cells. While IGF1R stimulation does not eliminate the gefitinib-induced increase in total p27, its phosphorylation state and subcellular localization are altered. This may contribute to the ability of the IGF1R to rescue OSCC cells from EGFR-TKI treatment and may have important implications for the use of p27 as a biomarker of cell cycle arrest and response to therapy.


Pharmacology of epidermal growth factor inhibitors

G Toffoli, E De Mattia, E Cecchin, P Biason, S Masier, G Corona
PMID: 17520578   DOI:

Abstract

Research into the molecular bases of malignant diseases has yielded the development of many novel agents with potential antitumor activity. Evidence for a causative role for the epidermal growth factor receptor (EGFR), which is now regarded as an excellent target for cancer chemotherapy in human cancer, leads to the development of EGFR inhibitors. Two classes of anti-EGFR agents are currently in clinical use: monoclonal antibodies directed at the extracellular domain of the receptor, and the low-molecular-weight receptor tyrosine kinase inhibitors acting intracellularly by competing with adenosine triphosphate for binding to the tyrosine kinase portion of the EGFR. The effect on the receptor interferes with key biological functions including cell cycle arrest, potentiation of apoptosis, inhibition of angiogenesis and cell invasion and metastasis. Cetuximab, a monoclonal antibody, and the receptor tyrosine kinase inhibitors gefitinib and erlotinib are currently approved for the treatment of patients with cancer. New agents with clinical activity are entering the clinic, and new combinatorial approaches are being explored with the aim of improving the potency and pharmacokinetics of EGFR inhibition, to increase the synergistic activity in combination with chemotherapy and overcome resistance to the EGFR inhibitors.


Neuregulin directly decreases voltage-gated sodium current in hippocampal ErbB4-expressing interneurons

Megan J Janssen, Elias Leiva-Salcedo, Andres Buonanno
PMID: 23035098   DOI: 10.1523/JNEUROSCI.1420-12.2012

Abstract

The Neuregulin 1 (NRG1)/ErbB4 signaling pathway has been genetically and functionally implicated in the etiology underlying schizophrenia, and in the regulation of glutamatergic pyramidal neuron function and plasticity. However, ErbB4 receptors are expressed in subpopulations of GABAergic interneurons, but not in hippocampal or cortical pyramidal neurons, indicating that NRG1 effects on principal neurons are indirect. Consistent with these findings, NRG1 effects on hippocampal long-term potentiation at CA1 pyramidal neuron synapses in slices are mediated indirectly by dopamine. Here we studied whether NRG/ErbB signaling directly regulates interneuron intrinsic excitability by pharmacologically isolating ErbB4-expressing neurons in rat dissociated hippocampal cultures, which lack dopaminergic innervation. We found that NRG1 acutely attenuates ErbB4-expressing interneuron excitability by depolarizing the firing threshold; neurons treated with the pan-ErbB inhibitor PD158780 or negative for ErbB4 were unaffected. These effects of NRG1 are primarily attributable to decreased voltage-gated sodium channel activity, as current density was attenuated by ∼60%. In stark contrast, NRG1 had minor effects on whole-cell potassium currents. Our data reveal the direct actions of NRG1 signaling in ErbB4-expressing interneurons, and offer novel insight into how NRG1/ErbB4 signaling can impact hippocampal activity.


Amygdala NRG1-ErbB4 is critical for the modulation of anxiety-like behaviors

Lin-Lin Bi, Xiang-Dong Sun, Jie Zhang, Yi-Sheng Lu, Yi-Hua Chen, Jue Wang, Fei Geng, Fang Liu, Meng Zhang, Ji-Hong Liu, Xiao-Wen Li, Lin Mei, Tian-Ming Gao
PMID: 25308353   DOI: 10.1038/npp.2014.274

Abstract

Anxiety disorder is related to the pathophysiology of psychiatric diseases, including major depression, substance abuse, and schizophrenia. The amygdala is important for manifestation and modulation of anxiety. However, relatively little is known regarding the mechanisms that control the amygdala inhibitory activity that is involved in anxiety. We found that almost all ErbB4, which is the only autonomous receptor of neuregulin 1 (NRG1) in the basolateral amygdala (BLA), was expressed in GABAergic neurons. Endogenous NRG1-ErbB4 signaling pathway in the BLA could modulate anxiety-like behaviors and GABA release, whereas it had no effect on glutamatergic transmission. The administration of NRG1 into the BLA of high-anxiety mice alleviated their anxiety and enhanced GABAergic neurotransmission. Moreover, exogenous NRG1 also produced an anxiolytic effect in the stressed mice. Together, these observations indicated that NRG1-ErbB4 signaling is critical to maintaining GABAergic activity in the amygdala and thus to modulating anxiety-like behaviors. Because NRG1 and ErbB4 are susceptibility genes of schizophrenia, our findings might also help to explain the potential mechanism of emotional abnormality in schizophrenia.


Neuregulin-1 impairs the long-term depression of hippocampal inhibitory synapses by facilitating the degradation of endocannabinoid 2-AG

Huizhi Du, In-Kiu Kwon, Jimok Kim
PMID: 24048832   DOI: 10.1523/JNEUROSCI.5833-12.2013

Abstract

Endocannabinoids play essential roles in synaptic plasticity; thus, their dysfunction often causes impairments in memory or cognition. However, it is not well understood whether deficits in the endocannabinoid system account for the cognitive symptoms of schizophrenia. Here, we show that endocannabinoid-mediated synaptic regulation is impaired by the prolonged elevation of neuregulin-1, the abnormality of which is a hallmark in many patients with schizophrenia. When rat hippocampal slices were chronically treated with neuregulin-1, the degradation of 2-arachidonoylglycerol (2-AG), one of the major endocannabinoids, was enhanced due to the increased expression of its degradative enzyme, monoacylglycerol lipase. As a result, the time course of depolarization-induced 2-AG signaling was shortened, and the magnitude of 2-AG-dependent long-term depression of inhibitory synapses was reduced. Our study reveals that an alteration in the signaling of 2-AG contributes to hippocampal synaptic dysfunction in a hyper-neuregulin-1 condition and thus provides novel insights into potential schizophrenic therapeutics that target the endocannabinoid system.


Neuregulin 1 represses limbic epileptogenesis through ErbB4 in parvalbumin-expressing interneurons

Guo-He Tan, Yuan-Yuan Liu, Xiao-Ling Hu, Dong-Min Yin, Lin Mei, Zhi-Qi Xiong
PMID: 22158510   DOI: 10.1038/nn.3005

Abstract

Epilepsy is a common and refractory neurological disorder, but the neuronal regulatory mechanisms of epileptogenesis remain largely unclear. Activity-dependent transcription of genes for neurotrophins such as brain-derived neurotrophic factor (BDNF) has been shown to promote epileptogenesis; however, little is known about factors that may act as intrinsic, homeostatic or counterbalancing mechanisms. Using rodent models, here we show that limbic seizure activity upregulated NRG1-ErbB4 signaling and that epileptogenesis was inhibited by infusing NRG1 intracerebrally but exacerbated by neutralizing endogenous NRG1 with soluble ErbB4 extracellular domain, by inhibiting ErbB4 activation or by deleting the Erbb4 gene. Furthermore, specific depletion of ErbB4 in parvalbumin-expressing interneurons abolished NRG1-mediated inhibition of epileptogenesis and promoted kindling progression, resulting in increased spontaneous seizures and exuberant mossy fiber sprouting. In contrast, depleting ErbB4 in CaMKIIα-positive pyramidal neurons had no effect. Thus, NRG1-induced activation of ErbB4 in parvalbumin-expressing inhibitory interneurons may serve as a critical endogenous negative-feedback mechanism to suppress limbic epileptogenesis.


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